EGFR Wild-Type Inhibition: A 6.4-Fold Potency Gain Over a Close Structural Analog
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate inhibits wild-type EGFR with an IC₅₀ of 41 nM [1]. This is 6.4 times more potent than the structurally related compound 2-bromo-4-(2-trifluoromethyl-phenyl)-thiazole, which has a reported EGFR IC₅₀ of 262 nM [2]. This difference highlights the impact of the specific substitution pattern (5-bromo vs. 2-bromo) and the presence of the carboxylate ester on target engagement.
| Evidence Dimension | Inhibition of Wild-Type EGFR |
|---|---|
| Target Compound Data | IC₅₀ = 41 nM |
| Comparator Or Baseline | 2-bromo-4-(2-trifluoromethyl-phenyl)-thiazole (IC₅₀ = 262 nM) |
| Quantified Difference | 6.4-fold improvement in potency |
| Conditions | Target Compound: MTS assay on mouse BaF/3 cells expressing wild-type EGFR after 72h [1]. Comparator: Z'-LYTE kinase assay on EGFR [2]. |
Why This Matters
For researchers focused on EGFR-dependent cancers, the 41 nM potency makes this compound a more attractive starting point for hit-to-lead campaigns compared to less potent analogs, potentially reducing the need for extensive early-stage optimization.
- [1] BindingDB. (n.d.). BDBM50179509 CHEMBL2031296: IC50 41 nM for wild type EGFR. View Source
- [2] BindingDB. (2016). BDBM50079103 CHEMBL3416606: IC50 262 nM for EGFR. View Source
